1,1,1,3-Tetrachlorotridecane

Description

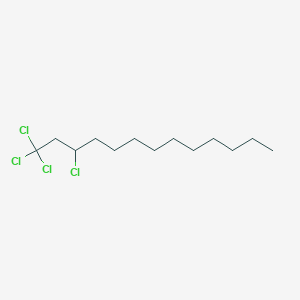

1,1,1,3-Tetrachlorotridecane (CAS No. 67095-50-5) is a chlorinated alkane with a 13-carbon backbone and four chlorine substituents positioned at the 1,1,1,3 positions. It belongs to the chlorinated paraffin family, a class of compounds characterized by varying carbon chain lengths (C10–C30) and degrees of chlorination (30–70% by weight). This compound is primarily utilized in industrial applications as a flame retardant, plasticizer, or lubricant additive due to its thermal stability and hydrophobic properties .

Properties

IUPAC Name |

1,1,1,3-tetrachlorotridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24Cl4/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15,16)17/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNXCNIVGYYYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447445 | |

| Record name | 1,1,1,3-tetrachlorotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67095-50-5 | |

| Record name | 1,1,1,3-tetrachlorotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3-Tetrachlorotridecane can be synthesized through the chlorination of tridecane. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions . The reaction proceeds via a free radical mechanism, where chlorine radicals substitute hydrogen atoms on the tridecane molecule, resulting in the formation of 1,1,1,3-tetrachlorotridecane.

Industrial Production Methods

In industrial settings, the production of 1,1,1,3-tetrachlorotridecane is often carried out in large-scale reactors designed for continuous operation. The process involves the continuous introduction of tridecane and chlorine gas into the reactor, where they react in the presence of a solid oxide catalyst . The reaction conditions are optimized to achieve high conversion rates and selectivity, with minimal by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3-Tetrachlorotridecane undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated hydrocarbons.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or ammonia in anhydrous conditions.

Major Products Formed

Oxidation: Chlorinated carboxylic acids.

Reduction: Less chlorinated hydrocarbons.

Substitution: Hydroxylated or aminated derivatives of tridecane.

Scientific Research Applications

Lubricants

1,1,1,3-Tetrachlorotridecane is utilized as a high-temperature lubricant in metalworking processes. Its thermal stability and low volatility make it ideal for environments where equipment operates under significant heat and pressure.

Flame Retardants

In the plastics industry, this compound is used as a flame retardant additive. Its ability to reduce flammability in materials is crucial for safety in products ranging from consumer goods to construction materials.

Plasticizers

As a plasticizer in vinyl plastics, 1,1,1,3-Tetrachlorotridecane enhances flexibility and durability. This application is particularly relevant in the production of flexible PVC products.

Environmental Impact and Safety Assessments

The environmental persistence of chlorinated paraffins like 1,1,1,3-Tetrachlorotridecane raises concerns regarding bioaccumulation and toxicity. Studies indicate that while occupational exposure risks are low for workers handling these compounds , environmental assessments reveal potential risks to aquatic organisms due to their tendency to partition into sediments and bioaccumulate in food webs .

Case Study 1: Occupational Exposure Assessment

A risk assessment conducted by the EPA evaluated occupational exposures to MCCPs including 1,1,1,3-Tetrachlorotridecane. The findings indicated minimal risk from dermal or inhalation exposure during typical industrial use scenarios .

Case Study 2: Environmental Monitoring

Research has shown that medium-chain chlorinated paraffins are prevalent in sediment samples collected from various water bodies. The persistence of these compounds suggests that they may pose long-term ecological risks . Monitoring studies have reported that concentrations of MCCPs can exceed safe levels for aquatic life.

Data Table: Applications Overview

| Application | Description | Benefits |

|---|---|---|

| Lubricants | High-temperature lubricant for metalworking | Thermal stability under extreme conditions |

| Flame Retardants | Additive in plastics to reduce flammability | Enhanced safety in consumer and industrial goods |

| Plasticizers | Improves flexibility in vinyl products | Increased durability and usability |

Mechanism of Action

The mechanism by which 1,1,1,3-tetrachlorotridecane exerts its effects involves interactions with cellular membranes and proteins. The compound’s chlorinated structure allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can interact with enzymes and other proteins, altering their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Structural Analogues in Chlorinated Paraffins

1,1,1,3-Tetrachlorotridecane is distinguished from other chlorinated paraffins by its specific substitution pattern and chain length. Key comparisons include:

Key Observations :

- Chlorination degree directly influences physical properties. Higher chlorination (e.g., hexachloro-/octachloro-derivatives) increases molecular weight and density, enhancing flame-retardant efficacy but reducing biodegradability .

- Asymmetric substitution in 1,1,1,3-Tetrachlorotridecane may reduce crystallinity compared to symmetrically substituted analogues, improving compatibility with polymer matrices .

Reactivity and Catalytic Behavior

1,1,1,3-Tetrachlorotridecane shares reaction pathways common to chlorinated alkanes, such as hydrodehalogenation and dehydrochlorination, but differs in kinetics and byproduct profiles:

- Hydrodehalogenation: Catalytic hydrodehalogenation of chlorinated propanes (e.g., 1,1,1,3-tetrachloropropane) proceeds via first-order kinetics dependent on catalyst concentration, as observed in studies using trichloroniobium complexes .

- Dehydrochlorination : In dehydrochlorination of 1,1,1,3-tetrachloropropane (HCC-250fb), FeCl3 catalysts produce high-boiling compounds (HBCs) like pentachlorocyclohexene. Comparatively, 1,1,1,3-tetrachlorotridecane’s larger size may favor formation of even higher-molecular-weight HBCs, necessitating specialized inhibitors (e.g., UV stabilizers) to improve selectivity .

Physical and Environmental Properties

- Boiling Points : Chlorinated acetone derivatives (e.g., 1,1,3,3-tetrachloroacetone, boiling point ~175–185°C) exhibit lower boiling points than 1,1,1,3-tetrachlorotridecane due to shorter carbon chains and polar ketone groups .

- Environmental Impact : Unlike smaller chlorinated alkanes (e.g., 1,1,1-trichloroethane), 1,1,1,3-tetrachlorotridecane’s persistence in soil and water is higher due to reduced volatility and slower microbial degradation .

Biological Activity

1,1,1,3-Tetrachlorotridecane (C13H26Cl4) is a chlorinated hydrocarbon that has garnered attention due to its potential biological activity and environmental impact. As a member of the medium-chain chlorinated paraffins (MCCPs), its properties and effects on biological systems are critical for understanding its safety and ecological consequences.

- Molecular Formula: C13H26Cl4

- Molecular Weight: 347.05 g/mol

- Structure: The compound features a long carbon chain with four chlorine atoms attached, which significantly influences its biological interactions.

Toxicological Profile

Research indicates that chlorinated paraffins, including 1,1,1,3-tetrachlorotridecane, exhibit varying degrees of toxicity depending on their chain length and degree of chlorination. Key findings include:

- Bioaccumulation Potential: Studies suggest that shorter and less chlorinated compounds are more readily absorbed by organisms but may also be excreted or degraded post-absorption. In contrast, longer and more highly chlorinated compounds tend to resist absorption across cellular membranes and accumulate in tissues less effectively .

- Aquatic Toxicity: The compound has been shown to pose risks to aquatic life. For instance, acute toxicity tests on Daphnia magna indicated low NOEC (No Observed Effect Concentration) values, suggesting significant ecological risks when released into aquatic environments .

| Organism | Test Type | NOEC (mg/L) | LOEC (mg/L) |

|---|---|---|---|

| Daphnia magna | Acute immobilization | 0.01 | 0.018 |

| Hyalella azteca | Sediment-dwelling invertebrates | 130 | 270 |

| Eisenia fetida | Earthworm reproduction | 79 | 280 |

Endocrine Disruption

Emerging studies suggest that chlorinated paraffins can act as endocrine disruptors, potentially interfering with hormonal systems in wildlife and humans. This disruption could lead to developmental and reproductive issues in various species .

Persistence and Bioaccumulation

1,1,1,3-Tetrachlorotridecane is classified as very persistent and very bioaccumulative (vPvB). This classification raises concerns regarding its long-term environmental effects, particularly in aquatic ecosystems where it can accumulate in sediments and biota .

Case Studies

A notable case study examined the presence of MCCPs in human breast milk, revealing that these compounds can bioaccumulate through the food chain and pose health risks to humans . The study highlighted the need for ongoing monitoring of chlorinated hydrocarbons in both environmental samples and human tissues.

Regulatory Perspective

The U.S. Environmental Protection Agency (EPA) has conducted assessments under the Toxic Substances Control Act (TSCA) to evaluate the risks associated with MCCPs. These assessments have indicated low risks for occupational exposure but raised alarms about potential environmental impacts on aquatic organisms due to chronic exposure scenarios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.